![molecular formula C12H8FNO2 B1463616 5-Fluoro-2-(pyridin-3-yl)benzoic acid CAS No. 1179071-87-4](/img/structure/B1463616.png)
5-Fluoro-2-(pyridin-3-yl)benzoic acid
Overview
Description
5-Fluoro-2-(pyridin-3-yl)benzoic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It contains total 35 bond(s); 22 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 Pyridine(s) .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(pyridin-3-yl)benzoic acid involves several steps. The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(pyridin-3-yl)benzoic acid has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-(pyridin-3-yl)benzoic acid are complex and involve several steps. For example, the protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(pyridin-3-yl)benzoic acid are unique. For example, it has a melting point of 170–172 °C .Scientific Research Applications
5-Fluoro-2-(pyridin-3-yl)benzoic acid: Scientific Research Applications
Pharmaceutical Synthesis: This compound may serve as a precursor or intermediate in the synthesis of various pharmaceuticals. For example, related compounds have been used in the synthesis of anticancer drugs .
Biological Evaluation: Similar compounds have shown a wide range of biological applications, including antiproliferative effects against cancer cell lines .
Chemical Research: The compound’s unique structure could be valuable in chemical research, particularly in studies involving halogen-metal exchange reactions .
Material Science: Derivatives of similar compounds have been used in the construction of metal–organic frameworks, which have applications in catalysis and gas storage .
Antiviral Research: Some analogs have demonstrated the ability to inhibit viral replication, indicating potential antiviral applications .
Molecular Imaging: Fluorinated compounds are often used in positron emission tomography (PET) imaging due to their radioactive properties .
Mechanism of Action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2-(pyridin-3-yl)benzoic acid are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of various organic compounds . The downstream effects of this pathway would depend on the specific context of the reaction and the other compounds involved.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(pyridin-3-yl)benzoic acid’s action would depend on its specific targets and mode of action. Given its involvement in the Suzuki–Miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(pyridin-3-yl)benzoic acid. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . .
Safety and Hazards
Future Directions
The future directions of research on 5-Fluoro-2-(pyridin-3-yl)benzoic acid are promising. For example, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .
properties
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-4-10(11(6-9)12(15)16)8-2-1-5-14-7-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUGWMJSAKSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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